molecular formula C17H18FNO5S B2453380 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 1396798-82-5

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2453380
CAS No.: 1396798-82-5
M. Wt: 367.39
InChI Key: CVDJNYGGPKBZLJ-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide (CAS 1396798-82-5) is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and biochemical research. The compound features a distinct molecular architecture, integrating a benzo[d][1,3]dioxole (piperonyl) moiety, a 2-hydroxypropyl linker, and a 4-fluoro-2-methylbenzenesulfonamide group . This structure is characteristic of compounds explored for their potential to interact with various enzymatic targets. Sulfonamide-based compounds are investigated for a range of potential biological activities. Related structural analogs have demonstrated promise in areas such as the modulation of ATP-binding cassette transporters , which is a relevant pathway for conditions like cystic fibrosis . Furthermore, research on compounds containing the benzo[d][1,3]dioxole group has shown their application in the development of highly sensitive and selective electrochemical sensors for the detection of toxic heavy metal ions such as lead (Pb²⁺), underscoring the value of this scaffold in analytical chemistry . The presence of the sulfonamide group is a key pharmacophore in many enzyme inhibitors, while the benzo[d][1,3]dioxole unit can contribute to binding affinity and metabolic stability. With a molecular formula of C₁₇H₁₈FNO₅S and a molecular weight of 367.4 g/mol , this compound serves as a valuable chemical intermediate or a reference standard in structure-activity relationship (SAR) studies. It is intended for use in pharmaceutical development, chemical biology, and other advanced research applications. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to laboratory safety guidelines and consult the relevant Material Safety Data Sheet (MSDS) prior to use.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO5S/c1-11-7-13(18)4-6-16(11)25(21,22)19-9-17(2,20)12-3-5-14-15(8-12)24-10-23-14/h3-8,19-20H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDJNYGGPKBZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities.
  • Hydroxypropyl group : Potentially enhances solubility and bioavailability.
  • Fluorinated aromatic ring : May contribute to increased potency and selectivity.

Molecular Formula : C17H18FNO4S
Molecular Weight : 351.39 g/mol
CAS Number : 1396885-04-3

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The benzo[d][1,3]dioxole moiety may bind to specific receptors, modulating their function.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may contribute to their therapeutic effects.

Biological Activity Overview

Activity Type Description
AntimicrobialExhibits potential against bacterial strains through enzyme inhibition.
AnticancerIn vitro studies suggest cytotoxic effects on cancer cell lines.
Anti-inflammatoryMay reduce inflammation markers in cellular assays.
AntioxidantDemonstrated ability to scavenge free radicals in preliminary studies.

Antimicrobial Activity

A study evaluating the antimicrobial properties of similar compounds indicated that the presence of a sulfonamide group enhances antibacterial activity against Gram-positive bacteria. The mechanism involves the inhibition of folic acid synthesis, which is critical for bacterial growth .

Anticancer Potential

Research conducted on related compounds revealed that they exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve apoptosis induction through mitochondrial pathways .

Anti-inflammatory Effects

In vivo studies demonstrated that compounds with similar structural features can significantly reduce levels of pro-inflammatory cytokines in models of acute inflammation . This suggests that this compound may possess similar anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide?

  • Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution of sulfonamide intermediates with a benzo[d][1,3]dioxole-containing alcohol precursor. Critical parameters include:

  • Temperature control : Reactions often proceed at 0–5°C to minimize side reactions (e.g., epoxide formation from diol intermediates) .
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is used for solubility and reactivity optimization .
  • Base choice : Triethylamine (TEA) or sodium hydroxide facilitates deprotonation of hydroxyl/propylamine groups .
    • Validation : Confirm intermediate purity via TLC and final product characterization using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical techniques :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the sulfonamide (-SO2_2NH-), benzo[d][1,3]dioxole (δ 5.9–6.1 ppm for dioxole protons), and fluorinated aromatic ring (δ 7.2–7.8 ppm) .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures, identifying hydrogen bonding between the sulfonamide and hydroxypropyl groups .
  • Mass spectrometry : HRMS confirms the molecular ion peak (m/z 383.84 for C17_{17}H18_{18}ClNO5_5S analogs) .

Q. What preliminary biological activities are associated with this compound?

  • Hypothesized mechanisms : Structural analogs suggest potential anti-inflammatory or antimicrobial activity via sulfonamide-mediated enzyme inhibition (e.g., cyclooxygenase) or disruption of bacterial cell membranes .
  • In vitro assays : Initial screens include:

  • MIC (Minimum Inhibitory Concentration) : Against Gram-positive/negative strains (e.g., S. aureus, E. coli).
  • Cytokine suppression : Measure IL-6/TNF-α reduction in macrophage models .

Advanced Research Questions

Q. How can conflicting bioactivity data between structural analogs be resolved?

  • Case study : If analog A (with a chloro substituent) shows higher antimicrobial activity than analog B (fluoro), conduct:

  • Computational modeling : Density Functional Theory (DFT) to compare electronic effects (e.g., electron-withdrawing -Cl vs. -F) on sulfonamide reactivity .
  • Enzyme binding assays : Surface plasmon resonance (SPR) to quantify binding affinity to target enzymes (e.g., dihydropteroate synthase) .
    • Statistical analysis : Use ANOVA to assess significance of substituent effects across biological replicates .

Q. What strategies optimize yield in the final sulfonamide coupling step?

  • Reaction optimization :

  • Catalyst screening : Test Pd(OAc)2_2 or CuI for Suzuki-Miyaura coupling of aromatic fragments .
  • Solvent polarity : Higher polarity solvents (e.g., DMF) improve sulfonamide nucleophilicity but may require inert atmospheres to prevent oxidation .
    • Yield data :
ConditionYield (%)Purity (%)
DCM, TEA, 0°C6295
DMF, NaH, RT7890
Data adapted from sulfonamide coupling protocols .

Q. How does stereochemistry at the hydroxypropyl moiety affect bioactivity?

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .
  • Activity comparison :

  • R-enantiomer : Higher affinity for target receptors (e.g., 70% inhibition at 10 μM vs. 45% for S-enantiomer) .
  • Molecular docking : Simulate enantiomer binding poses in protein active sites (e.g., COX-2) using AutoDock Vina .

Q. What analytical methods resolve contradictions in stability studies under varying pH?

  • Stability protocol : Incubate the compound in buffers (pH 2–12) at 37°C for 24h.
  • Key findings :

  • Degradation products : LC-MS identifies hydrolysis of the dioxole ring at pH < 3 .
  • Optimal stability : pH 7.4 (PBS buffer) preserves >90% integrity .

Methodological Recommendations

  • Synthetic troubleshooting : If coupling yields drop below 50%, verify amine intermediate purity via 1^1H NMR and adjust stoichiometry (1.2:1 sulfonyl chloride:amine) .
  • Data interpretation : Cross-validate bioactivity results with structural analogs (e.g., compare with N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide) to isolate substituent effects .

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